

# Application Notes and Protocols: Generating SNX18 Knockout Mouse Models

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## Compound of Interest

Compound Name: *PXP 18 protein*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing SNX18 knockout mouse models. Sorting Nexin 18 (SNX18) is a crucial protein involved in various cellular processes, including endocytic trafficking and autophagy.[\[1\]](#)[\[2\]](#) Creating a knockout mouse model for the *Snx18* gene is an invaluable tool for elucidating its physiological roles and its potential as a therapeutic target.

## SNX18 Signaling and Function

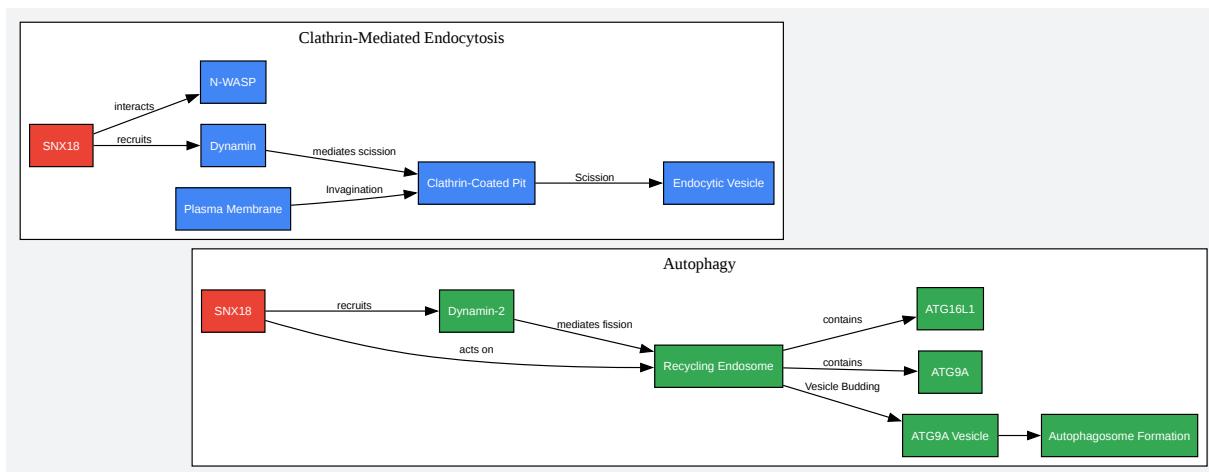
SNX18 is a member of the sorting nexin (SNX) family, characterized by a Phox (PX) domain that binds to phosphoinositides, enabling its recruitment to membranes.[\[3\]](#)[\[4\]](#) It also contains a BAR domain, which is involved in sensing and inducing membrane curvature, and an SH3 domain, which mediates protein-protein interactions.

SNX18 plays a significant role in:

- Endocytic Trafficking: It participates in clathrin-mediated endocytosis by interacting with key components of the endocytic machinery like dynamin, N-WASP, and synaptojanin.[\[1\]](#)[\[5\]](#) It can act redundantly with its paralog, SNX9, in this process.[\[1\]](#)
- Autophagy: SNX18 is a positive regulator of autophagy, promoting the formation of autophagosomes.[\[2\]](#) It facilitates the trafficking of ATG9A and ATG16L1 from recycling

endosomes to the site of autophagosome formation, a process that requires its interaction with Dynamin-2.[6]

Below is a diagram illustrating the key roles of SNX18 in cellular trafficking pathways.



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**Caption:** Role of SNX18 in Endocytosis and Autophagy.

## Experimental Workflow for Generating SNX18 Knockout Mice

The generation of SNX18 knockout mice is most efficiently achieved using CRISPR-Cas9 technology.[7] This method allows for direct genome editing in mouse zygotes, significantly

reducing the timeline compared to traditional methods involving embryonic stem cells.[\[8\]](#)[\[9\]](#) The overall process can be divided into several key stages, from initial design to the establishment of a stable mouse line.[\[10\]](#)



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**Caption:** Workflow for CRISPR-Cas9 Mediated SNX18 Knockout Mouse Generation.

## Detailed Experimental Protocols

### Protocol 1: CRISPR-Cas9 Mediated Generation of Snx18 Knockout Mice

This protocol outlines the steps for generating founder mice with a disrupted Snx18 gene.

#### 1. Design of sgRNAs:

- Identify critical exons of the mouse Snx18 gene (MGI:2137642). Targeting an early exon is recommended to induce a frameshift mutation leading to a premature stop codon.
- Use online design tools (e.g., CRISPOR, E-CRISP) to design at least two sgRNAs with high on-target scores and low off-target potential.[\[8\]](#)

#### 2. Reagent Preparation:

- Synthesize the designed sgRNAs.
- Prepare high-quality Cas9 mRNA or obtain purified Cas9 protein.
- Prepare the microinjection buffer (e.g., RNase-free TE buffer).
- Combine the components to create the final microinjection mix.[\[10\]](#)

Component	Final Concentration
Cas9 mRNA or Protein	50-100 ng/µL
Each sgRNA	25-50 ng/µL
Microinjection Buffer	to final volume

**Table 1:** Example Microinjection Mix Components.

#### 3. Founder Generation:

- Superovulate female mice of a chosen strain (e.g., C57BL/6J) and mate them with stud males.

- Harvest fertilized zygotes from the oviducts of the plugged females.
- Perform pronuclear or cytoplasmic microinjection of the CRISPR-Cas9 mix into the zygotes. [9][10]
- Culture the injected embryos overnight to the 2-cell stage.
- Surgically transfer the viable embryos into the oviducts of pseudopregnant recipient female mice.[11]

#### 4. Identification of Founder Mice:

- Once pups are born (F0 generation), allow them to be weaned (approx. 3 weeks).
- Collect a small tail biopsy (~1-2 mm) for genomic DNA extraction.
- Genotype the F0 pups using the protocol described below to identify individuals carrying mutations in the Snx18 gene.
- Sequence the targeted region in positive founders to confirm the exact nature of the mutation (insertion/deletion, "indel").

## Protocol 2: Genotyping of Snx18 Knockout Mice

This protocol describes a standard PCR-based method for identifying mice with the targeted Snx18 mutation.

#### 1. Genomic DNA Extraction from Mouse Tails:

- Place a ~1-2 mm mouse tail biopsy into a 1.5 mL microcentrifuge tube.
- Add 100  $\mu$ L of Proteinase K digestion buffer.
- Incubate overnight at 55°C until the tissue is completely lysed.
- Inactivate the Proteinase K by heating at 95°C for 10 minutes.
- Centrifuge at high speed for 5 minutes to pellet debris.

- Use 1-2  $\mu$ L of the supernatant as the template for the PCR reaction. Alternatively, purify the DNA using standard phenol-chloroform extraction or a commercial kit.[\[12\]](#)

Proteinase K Digestion Buffer Component	Final Concentration
Tris-HCl, pH 8.0	10 mM
NaCl	100 mM
EDTA	10 mM
SDS	0.5%
Proteinase K	0.1 mg/mL

**Table 2:** Composition of Proteinase K Digestion Buffer.

## 2. PCR Amplification:

- Design PCR primers flanking the sgRNA target site in the Snx18 gene. The expected product size for the wild-type allele should be between 200-500 bp.
- Set up the PCR reaction as detailed in the table below.

Component (for 25 $\mu$ L reaction)	Volume/Amount
10X PCR Buffer	2.5 $\mu$ L
dNTPs (10 mM each)	0.5 $\mu$ L
Forward Primer (10 $\mu$ M)	1.0 $\mu$ L
Reverse Primer (10 $\mu$ M)	1.0 $\mu$ L
Taq DNA Polymerase	0.25 $\mu$ L
Genomic DNA Template	1.0 $\mu$ L
Nuclease-free Water	to 25 $\mu$ L

**Table 3:** PCR Reaction Mix for Genotyping.

- Perform PCR using the following cycling conditions. These may need optimization based on primer melting temperatures.[13]

Step	Temperature	Time	Cycles
Initial Denaturation	94°C	3 min	1
Denaturation	94°C	30 sec	\multirow{3}{*}{35}
Annealing	55-65°C	30 sec	35
Extension	72°C	30 sec	
Final Extension	72°C	5 min	1
Hold	4°C	∞	1

**Table 4:** PCR Cycling Conditions.

### 3. Analysis of Results:

- Run the PCR products on a 2-3% agarose gel.
- A successful knockout (via NHEJ) will result in a small insertion or deletion (indel) at the target site. This may be visible as a slight shift in band size on a high-resolution gel or may require Sanger sequencing of the PCR product to identify.
- For heterozygous mice, both the wild-type band and the mutant band/smear will be visible. For homozygous knockout mice, only the mutant band will be present.

## Expected Phenotypes

Based on data from the International Mouse Phenotyping Consortium (IMPC) and existing literature, knockout of the *Snx18* gene may result in a range of phenotypes. Researchers should be prepared to conduct detailed phenotypic analysis.

Phenotypic Area	Observed or Expected Phenotype	Reference
Neurology/Behavior	Abnormal behavioral or neurological phenotypes may be present.	[5]
Mortality/Aging	Potential for altered lifespan or age-related phenotypes.	[5]
Cellular Biology	Reduced or inhibited autophagy. Alterations in endocytic trafficking.	[6]

**Table 5:** Potential Phenotypes of SNX18 Knockout Mice.

By following these detailed protocols and application notes, researchers can successfully generate and validate SNX18 knockout mouse models, paving the way for a deeper understanding of its role in health and disease.

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